molecular formula C8H5ClN2O2 B1296844 7-Chloro-3-(hydroxyimino)indolin-2-one CAS No. 74396-74-0

7-Chloro-3-(hydroxyimino)indolin-2-one

Cat. No.: B1296844
CAS No.: 74396-74-0
M. Wt: 196.59 g/mol
InChI Key: FWPAZRZMYIPVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-(hydroxyimino)indolin-2-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a chlorine atom at the 7th position, a hydroxyamino group at the 3rd position, and a ketone group at the 2nd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 7-chloroindole with hydroxylamine under acidic conditions to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the hydroxyamino group.

Industrial Production Methods

Industrial production of 7-Chloro-3-(hydroxyimino)indolin-2-one may involve large-scale chlorination and subsequent functionalization of indole derivatives. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(hydroxyimino)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-3-(hydroxyimino)indolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-3-(hydroxyimino)indolin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological macromolecules, influencing their function. The chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ketone group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3-(hydroxyimino)indolin-2-one is unique due to the presence of both the chlorine and hydroxyamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

7-chloro-3-nitroso-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,10,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPAZRZMYIPVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=C2N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417924
Record name 7-chloro-3-(hydroxyamino)indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74396-74-0
Record name NSC30746
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloro-3-(hydroxyamino)indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.